1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone
Description
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone is a heterocyclic compound featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole ring at the 3-position and a 2-bromophenyl ethanone moiety at the 1-position. The 2-bromophenyl group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity in biological systems. This structural combination is commonly explored in medicinal chemistry for targeting enzymes or receptors, particularly in antiviral and anticancer research .
Properties
IUPAC Name |
2-(2-bromophenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-12-4-2-1-3-10(12)7-13(19)18-6-5-11(8-18)14-16-9-20-17-14/h1-4,9,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFGGHVHCVKJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.
Coupling of the Bromophenyl Group: The final step involves coupling the bromophenyl group with the oxadiazole-pyrrolidine intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The oxadiazole ring, for example, is known to interact with various biological targets, potentially leading to inhibition or activation of specific enzymes.
Comparison with Similar Compounds
(a) 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
- Structural Differences: Replaces the 2-bromophenyl ethanone with a phenylethyl-pyrrolidine ether and pyridyl-oxadiazole.
- Functional Impact : The pyridyl group enhances π-π stacking, while the phenylethyl chain increases lipophilicity (clogP ≈ 3.2 vs. ~2.8 for the target compound).
- Bioactivity : Demonstrates moderate antiviral activity against RNA viruses (EC₅₀ = 1.2 µM) due to improved membrane permeability .
(b) 1-(5-((1H-pyrazol-1-yl)methyl)-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (4c)
- Structural Differences : Features a 1,3,4-oxadiazole ring with a nitroaryl group instead of 1,2,4-oxadiazole and bromophenyl.
- Functional Impact : The nitro group introduces strong electron-withdrawing effects, reducing solubility (logS = -4.1 vs. -3.5 for the target compound).
- Bioactivity : Exhibits antibacterial activity (MIC = 8 µg/mL against S. aureus) but lacks antiviral potency due to poor cellular uptake .
Bromophenyl-Containing Analogues
(a) 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
- Structural Differences : Lacks the 1,2,4-oxadiazole ring but retains the pyrrolidine and bromophenyl moieties.
- Functional Impact : Simplified structure increases molecular flexibility (rotatable bonds = 4 vs. 3 for the target compound).
- Applications : Used as a precursor in kinase inhibitor synthesis, with moderate IC₅₀ values (~10 µM) against EGFR .
(b) 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Structural Differences: Replaces pyrrolidine-oxadiazole with a pyridinone core.
- Functional Impact : The hydroxyl and methoxy groups improve antioxidant activity (79.05% DPPH scavenging at 12 ppm) via radical stabilization.
- Bioactivity : Outperforms the target compound in antioxidant assays but shows weaker antimicrobial effects .
Heterocyclic Ethanone Derivatives
(a) 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
(b) 1-(Pyrrolidin-1-yl)-2-[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]ethanone (2cad)
- Structural Differences : Replaces oxadiazole with a triazole-thiophene system.
- Functional Impact : The thiophene group increases hydrophobicity (clogP = 2.1) and π-stacking capacity.
- Bioactivity : Exhibits dual COX-2/5-LOX inhibition (IC₅₀ = 0.8 µM) but shorter plasma half-life (t₁/₂ = 2.3 h) compared to the target compound .
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | clogP | logS | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 379.24 | 2.8 | -3.5 | 3 |
| 1a | 432.47 | 3.2 | -4.0 | 6 |
| 4c | 313.35 | 2.5 | -4.1 | 5 |
| 2cad | 263.31 | 2.1 | -3.2 | 4 |
Table 2: Bioactivity Profiles
*Predicted values based on structural analogues.
Biological Activity
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a pyrrolidine ring with an oxadiazole moiety, which is known for its significant pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's structure can be represented as follows:
- IUPAC Name : 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone
- Molecular Formula : C12H12BrN3O2
- Molecular Weight : 305.14 g/mol
The biological activity of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone is primarily attributed to its interaction with specific molecular targets within various biological pathways. The oxadiazole and pyrrolidine components are believed to contribute to its ability to modulate enzyme activities and receptor interactions.
Biological Activities
The compound has been investigated for several biological activities, including:
Antimicrobial Activity
Studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone have shown effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cells. In vitro studies have shown that it significantly reduces cell viability in various cancer cell lines through mechanisms such as cell cycle arrest and induction of pro-apoptotic factors.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 (PMC3249744) | The synthesized oxadiazole derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Study 2 (Nature.com) | The compound was evaluated for its agonistic effects on GPBAR1 receptors, showing potential for treating metabolic disorders. |
| Study 3 (MDPI) | Derivatives demonstrated significant anti-inflammatory effects in murine models, supporting their use in inflammatory diseases. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
